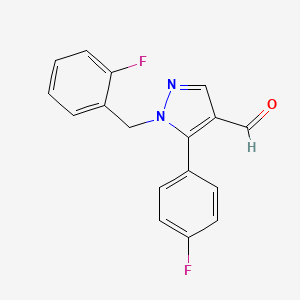
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl rings, which can significantly influence its chemical properties and reactivity. The compound’s structure includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an aldehyde functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions One common method involves the condensation of 2-fluorobenzyl hydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzyl and phenyl rings can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products
Oxidation: 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Reduction: 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazoles depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is largely dependent on its interaction with biological targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(2-Fluorobenzyl)-5-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(2-Fluorobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of fluorine atoms on both the benzyl and phenyl rings. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the aldehyde group at the 4-position of the pyrazole ring also adds to its uniqueness, providing a reactive site for further chemical modifications.
Eigenschaften
Molekularformel |
C17H12F2N2O |
|---|---|
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H12F2N2O/c18-15-7-5-12(6-8-15)17-14(11-22)9-20-21(17)10-13-3-1-2-4-16(13)19/h1-9,11H,10H2 |
InChI-Schlüssel |
MQFVVXVZEVYNNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C(=C(C=N2)C=O)C3=CC=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


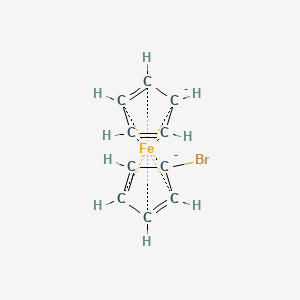
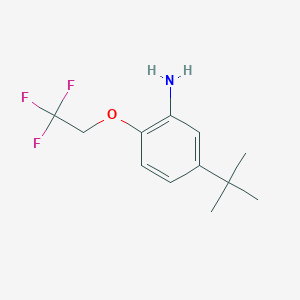
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)ethenyl]phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide](/img/structure/B13720999.png)
![2-(2,2-Difluoro-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13721001.png)
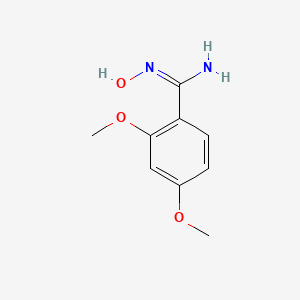
![N-(4-methyl-2-oxochromen-7-yl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13721010.png)
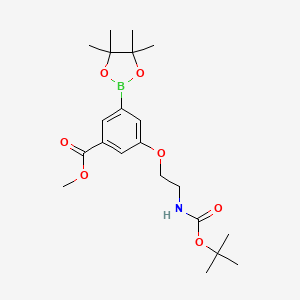
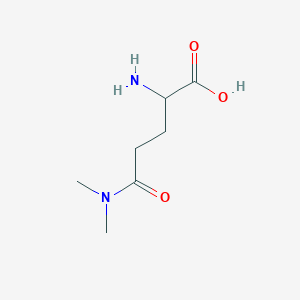

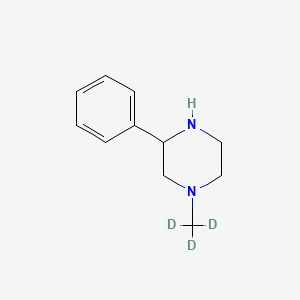
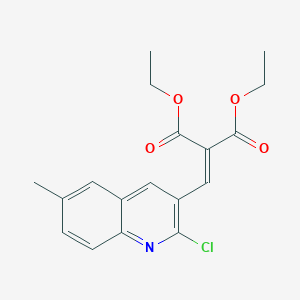


![3-[5-(Acetyloxymethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13721058.png)
